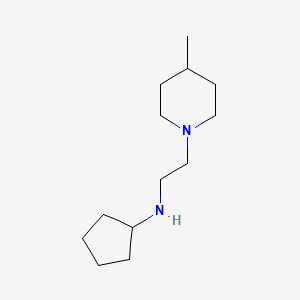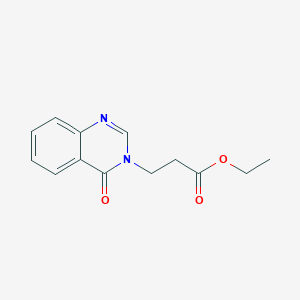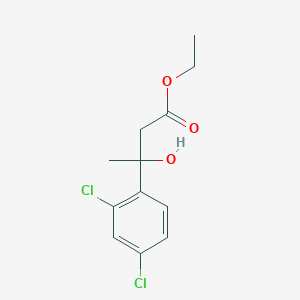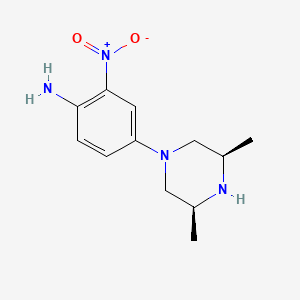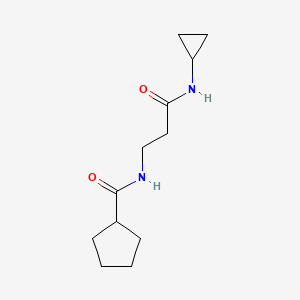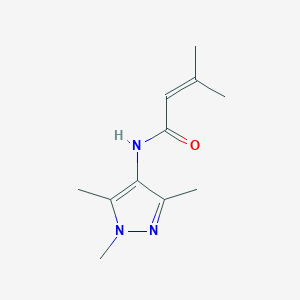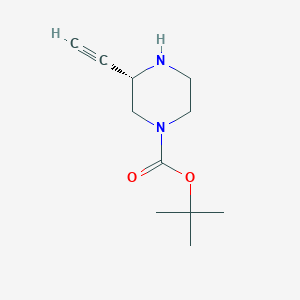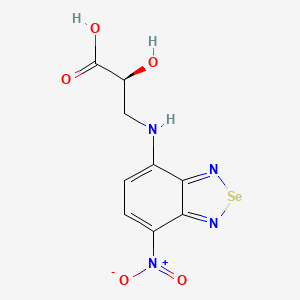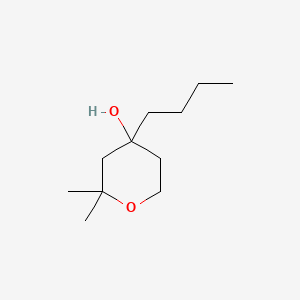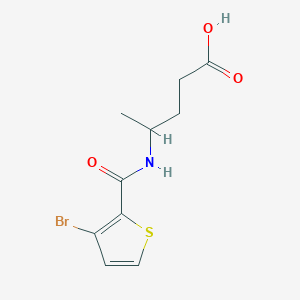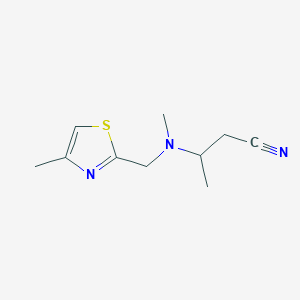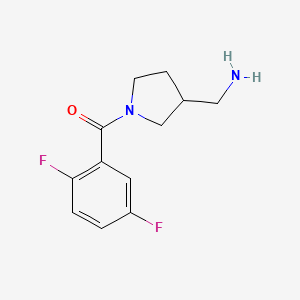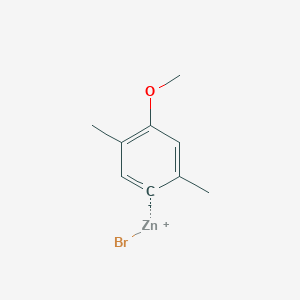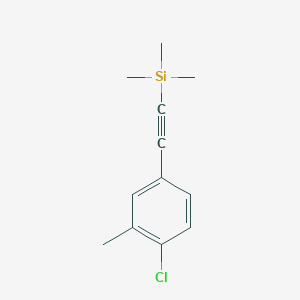![molecular formula C14H16O B14894919 (R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14894919.png)
(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one is a chiral spiro compound characterized by a unique structure where a cyclohexane ring is fused to an indene moiety through a spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the spirocyclic framework. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques such as chiral chromatography or crystallization to isolate the ®-enantiomer.
Purification: The final compound is purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of ®-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and large-scale chiral resolution processes.
Chemical Reactions Analysis
Types of Reactions
®-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions include spirocyclic alcohols, ketones, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
®-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific chiral properties.
Industry: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism by which ®-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,1’-indene]: A non-chiral analog with similar structural features but lacking the chiral center.
Spiro[cyclohexane-1,1’-tetrahydroindene]: Another spirocyclic compound with a fully saturated indene ring.
Uniqueness
®-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one is unique due to its chiral nature and the presence of both cyclohexane and indene moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C14H16O |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(3R)-spiro[1,2-dihydroindene-3,3'-cyclohexane]-1'-one |
InChI |
InChI=1S/C14H16O/c15-12-5-3-8-14(10-12)9-7-11-4-1-2-6-13(11)14/h1-2,4,6H,3,5,7-10H2/t14-/m1/s1 |
InChI Key |
XUYLNTHOVXRDMY-CQSZACIVSA-N |
Isomeric SMILES |
C1CC(=O)C[C@@]2(C1)CCC3=CC=CC=C23 |
Canonical SMILES |
C1CC(=O)CC2(C1)CCC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


